1-Chloro-4-nitrobenzene

Catalog No.
S590033
CAS No.
100-00-5
M.F
NO2C6H4Cl
C6H4ClNO2
M. Wt
157.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-4-nitrobenzene

CAS Number

100-00-5

Product Name

1-Chloro-4-nitrobenzene

IUPAC Name

1-chloro-4-nitrobenzene

Molecular Formula

NO2C6H4Cl
C6H4ClNO2

Molecular Weight

157.55 g/mol

InChI

InChI=1S/C6H4ClNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H

InChI Key

CZGCEKJOLUNIFY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1[N+](=O)[O-])Cl

solubility

less than 0.1 mg/mL at 75° F (NTP, 1992)
0.00 M
Sparingly sol in cold alc and freely in boiling alcohol, ether, carbon disulfide.
Soluble in organic solvents
In water, 225 mg/L at 20 °C
Solubility in water: none
Slight

Synonyms

1-Chloro-4-nitrobenzene; 1-Nitro-4-chlorobenzene; 4-Chloro-1-nitrobenzene; 4-Nitro-1-chlorobenzene; 4-Nitrochlorobenzene; 4-Nitrophenyl Chloride; NSC 9792; PNCB; p-Chloronitrobenzene; p-Nitrochlorobenzene; p-Nitrophenyl Chloride

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])Cl

The exact mass of the compound 1-Chloro-4-nitrobenzene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 0.1 mg/ml at 75° f (ntp, 1992)0.00 msparingly sol in cold alc and freely in boiling alcohol, ether, carbon disulfide.soluble in organic solventsin water, 225 mg/l at 20 °csolubility in water: noneslight. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9792. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Nitrobenzenes - Supplementary Records. It belongs to the ontological category of C-nitro compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Reactive - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

1-Chloro-4-nitrobenzene (CAS 100-00-5) is a highly symmetric, para-substituted chlorinated nitroaromatic compound that serves as a foundational building block in the synthesis of pharmaceuticals, agricultural chemicals, and specific dyes[1]. As a stable monoclinic crystalline solid at room temperature, it offers a predictable reactivity profile dominated by the strong electron-withdrawing nature of the para-nitro group [2]. This specific substitution pattern highly activates the chlorine atom toward nucleophilic aromatic substitution (SNAr), making it a targeted precursor for producing p-nitrophenol, p-nitroaniline, and p-chloroaniline derivatives. Its well-characterized physical properties, including a low vapor pressure and a defined aqueous solubility profile (243 mg/L at 20 °C), make it highly suitable for standardized, large-scale industrial workflows where batch-to-batch handling reproducibility is a primary procurement requirement[1].

Substituting 1-chloro-4-nitrobenzene with its ortho (1-chloro-2-nitrobenzene) or meta (1-chloro-3-nitrobenzene) isomers fundamentally alters both process conditions and downstream product viability [1]. The meta-isomer lacks the ability to stabilize the intermediate Meisenheimer complex via direct resonance, leading to a dramatically higher activation energy and sluggish SNAr kinetics that require significantly harsher temperatures and extended reaction times [2]. Meanwhile, the ortho-isomer presents severe handling challenges due to its low melting point (34–35 °C), making it prone to melting or agglomeration during standard storage and transport [1]. Furthermore, the para-substitution pattern is strictly required to synthesize linear, high-symmetry downstream targets; using an isomeric mixture or a different halide analog introduces unacceptable steric hindrance and drastically alters the final product's physical properties.

Symmetry-Driven Thermal Stability for Bulk Handling

The high molecular symmetry of 1-chloro-4-nitrobenzene allows for highly ordered crystal lattice packing, resulting in a significantly higher melting point compared to its structural isomers[1]. While 1-chloro-2-nitrobenzene melts at a problematic 34–35 °C and 1-chloro-3-nitrobenzene at 46 °C, the para-isomer maintains a robust melting point of 83.6 °C [1]. This thermal stability ensures that the compound remains a free-flowing crystalline solid under standard industrial storage conditions, avoiding the phase-transition and caking issues that plague the ortho-isomer during warm-climate transport or warehouse storage.

Evidence DimensionMelting Point / Thermal Phase Stability
Target Compound Data83.6 °C (stable solid)
Comparator Or Baseline1-Chloro-2-nitrobenzene (34–35 °C) and 1-Chloro-3-nitrobenzene (46 °C)
Quantified Difference+48.6 °C higher melting point than the ortho-isomer
ConditionsStandard atmospheric pressure, bulk storage conditions

A stable, high-melting solid eliminates the need for temperature-controlled logistics and prevents handling bottlenecks caused by material agglomeration in manufacturing hoppers.

Resonance-Activated SNAr Kinetics

The para-positioned nitro group in 1-chloro-4-nitrobenzene strongly withdraws electron density, stabilizing the anionic Meisenheimer complex through direct resonance[1]. Computational and kinetic studies demonstrate that this lowers the overall activation barrier for nucleophilic attack (e.g., by chloride or alkoxide anions) to approximately 18.6 kJ/mol [1]. In stark contrast, unactivated chlorobenzene is virtually inert under mild conditions, and the meta-isomer (1-chloro-3-nitrobenzene) suffers from a lack of resonance stabilization, requiring significantly harsher temperatures and extended reaction times to achieve comparable conversions.

Evidence DimensionSNAr Activation Barrier / Reactivity
Target Compound Data~18.6 kJ/mol activation barrier
Comparator Or BaselineUnactivated chlorobenzene and 1-Chloro-3-nitrobenzene (meta-isomer)
Quantified DifferenceDrastic reduction in activation barrier compared to unactivated halobenzenes, enabling mild-condition SNAr
ConditionsNucleophilic attack by halide/alkoxide anions

Procurement of the para-isomer guarantees high-yield nucleophilic substitutions under mild, energy-efficient conditions, directly lowering industrial processing costs.

Chemoselective Reduction to p-Chloroaniline

A critical industrial metric for 1-chloro-4-nitrobenzene is its ability to undergo chemoselective reduction of the nitro group without unwanted hydrodechlorination [1]. When processed over specifically tailored catalysts (such as Pd-Ni/Al2O3 or Ir-supported nitrogen-doped carbon), 1-chloro-4-nitrobenzene achieves 100% selectivity for p-chloroaniline [1]. Conversely, utilizing generic Pd/Al2O3 catalysts results in competitive C-Cl bond cleavage, yielding toxic nitrobenzene and aniline byproducts. The predictable catalytic response of the para-isomer allows manufacturers to fine-tune catalyst selection for exclusive p-chloroaniline production.

Evidence DimensionHydrogenation Selectivity
Target Compound Data100% selectivity for p-chloroaniline with tailored bimetallic/Ir catalysts
Comparator Or BaselineGeneric Pd/Al2O3 catalysts
Quantified DifferenceComplete elimination of hydrodechlorination byproducts (aniline/nitrobenzene)
ConditionsGas or liquid phase catalytic hydrogenation

Ensuring 100% chemoselectivity during reduction eliminates costly downstream purification steps required to remove toxic dechlorinated impurities in pharmaceutical synthesis.

High-Efficiency Etherification via Multi-Site PTC

1-Chloro-4-nitrobenzene exhibits excellent processability in solid-liquid phase-transfer catalysis (SL-PTC)[1]. Under low-frequency ultrasound (40 kHz) and multi-site phase-transfer catalysts, it reacts rapidly with aliphatic alcohols to form p-nitrophenyl alkyl ethers [1]. The reaction obeys pseudo-first-order kinetics, achieving high conversions within 60 minutes. This behavior presents a distinct advantage over traditional biphasic etherification methods, which often suffer from mass-transfer limitations and require hazardous, moisture-sensitive alkoxide reagents.

Evidence DimensionEtherification Conversion Rate
Target Compound DataHigh conversion in 60 mins via ultrasound-promoted SL-PTC
Comparator Or BaselineTraditional biphasic synthesis without PTC/ultrasound
Quantified DifferenceSignificant reduction in reaction time and elimination of anhydrous alkoxide requirements
Conditions40 kHz ultrasound, solid KOH, multi-site phase-transfer catalyst

Compatibility with advanced PTC protocols allows scale-up chemists to design safer, faster, and more environmentally benign synthetic routes for agrochemical intermediates.

Precursor for High-Purity p-Chloroaniline in Pharmaceutical Manufacturing

Leveraging its chemoselective hydrogenation profile, 1-chloro-4-nitrobenzene is a highly effective starting material for synthesizing p-chloroaniline [1]. By utilizing tailored bimetallic or Ir-supported catalysts, manufacturers can completely suppress hydrodechlorination, ensuring the high-purity amine required for downstream active pharmaceutical ingredients (APIs) while avoiding toxic aniline byproducts.

Mild-Condition Synthesis of p-Nitrophenol and Alkyl Ethers

Due to the strong resonance-driven activation of the SNAr pathway, this compound is highly suited for large-scale etherification and hydroxylation [2]. Its compatibility with solid-liquid phase-transfer catalysis allows for rapid, high-yield production of p-nitrophenyl alkyl ethers and p-nitrophenol without the extreme temperatures and pressures required by meta-substituted or unactivated halobenzenes.

Standardized Reagent for Aromatic Polymer and Dye Synthesis

The compound's high melting point (83.6 °C) and excellent solid-state stability make it a highly suitable bulk reagent in the synthesis of para-linked polymers and azo dyes [3]. Its reliable flowability and resistance to caking ensure precise stoichiometric dosing in automated manufacturing environments, a critical advantage over the low-melting ortho-isomer.

Physical Description

P-nitrochlorobenzene is a light yellow crystalline solid. Density 1.520 g / cm3. Melting point 83°C. Sweet odor. Very toxic by inhalation, ingestion, and skin absorption.
YELLOWISH CRYSTALS WITH CHARACTERISTIC ODOUR.
Yellow, crystalline solid with a sweet odor.

Color/Form

Monoclinic prisms
Yellow crystals
Yellow, crystalline solid

XLogP3

2.4

Boiling Point

468 °F at 760 mm Hg (NTP, 1992)
242.0 °C
242 °C at 760 mm Hg
242 °C
468°F

Flash Point

230 °F (NTP, 1992)
261 °F (closed cup)
261 °F (127 °C) (closed cup)
127 °C c.c.
230°F
261°F

Vapor Density

5.44 (NTP, 1992) (Relative to Air)
5.44 (AIR= 1)
Relative vapor density (air = 1): 5.44
5.44

Density

1.52 at 64 °F (NTP, 1992)
1.520
Relative density (water = 1): 1.3
1.52

LogP

2.39 (LogP)
log Kow = 2.39
2.39

Odor

Sweet odo

Melting Point

182.5 °F (NTP, 1992)
83.5 °C
82-84 °C
182°F

UNII

CVL66U249D

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

0.09 mm Hg at 77 °F ; 0.23 mm Hg at 99.9° F (NTP, 1992)
0.02 mmHg
2.19X10-2 mm Hg at 25 °C
Vapor pressure, Pa at 30 °C: 20
0.09 mmHg at 77°F, 0.23 mmHg at 99.9°F
(86°F): 0.2 mmHg

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

100-00-5

Wikipedia

4-Chloronitrobenzene

Biological Half Life

0.33 Days
/In 8 poisoned and hospitalized men/ urinary metabolites exponentially decreased with time, fitting a model of two compartment pharmacodynamics. Half-lives of the fast and slow phases were 2.7 +/-0.4 and 14.7+/8.2 days, respectively.

Use Classification

Agrochemicals -> Insecticides
Fire Hazards -> Reactive - 3rd degree

Methods of Manufacturing

NITRATION OF CHLOROBENZENE & PURIFICATION BY RECRYSTALLIZATION
Chloronitrobenzenes are produced by nitration of chlorobenzene. The crude chloronitrobenzene obtained from the nitration process contains about 34% o-chloronitrobenzene, 65% p-chloronitrobenzene, and 1% m-chloronitrobenzene. The isomers are separated by a combination of crystallization and distillation.

General Manufacturing Information

Benzene, 1-chloro-4-nitro-: ACTIVE

Analytic Laboratory Methods

ANALYTE: P-NITROCHLOROBENZENE; MATRIX: AIR; RANGE: 0.428-2.75 MG/CU M; PROCEDURE: ADSORPTION ON SILICA GEL, DESORPTION WITH METHANOL, GAS CHROMATOGRAPHY.
ORGANIC CMPD, INCL P-NITROCHLOROBENZENE, DETERMINED IN THE ATMOSPHERE BY GAS CHROMATOGRAPHY.
THE PROPOSED GAS CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF O-, M-, AND P-NITROCHLOROBENZENE SIMULTANEOUSLY IN AIR IS INTENDED AS AN AIR POLLUTION CONTROL METHOD FOR ANILINE DYE INDUSTRY.
A QUANTITATIVE PAPER CHROMATOGRAPHIC METHOD OF SEPARATION OF NITROBENZENE & 1-CHLORO-4-NITROBENZENE IN AIR SAMPLES. THE SEPARATED CMPD WERE EXTRACTED WITH CARBON TETRACHLORIDE & DETERMINED AT 450 NM. THE METHOD IS APPLICABLE TO TOTAL AMOUNTS OF THE COMPOUNDS IN THE 25-200 UG RANGE. THE RECOVERY & PRECISIONS OF THE METHOD FOR NITROBENZENE & 1-CHLORO-4-NITROBENZENE WERE 93 & 99.8% & 10.5 & 11.9%, RESPECTIVELY.
For more Analytic Laboratory Methods (Complete) data for 1-CHLORO-4-NITROBENZENE (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

SPECTROPHOTOMETRIC DETERMINATION OF NITROBENZENE & 1-CHLORO-4-NITROBENZENE IN URINE.
Determination of p-chloronitrobenzene and its metabolites in urine by high performance liquid chromatography.

Storage Conditions

Store in cool, dry, well-ventilated location. Separate from alkalies and oxidizing materials. /Chloronitrobenzenes/
Store in a refrigerator and protect from light, oxidizers, reducing agents, alkalis, and sodium methoxide. Sources of ignition such as smoking and open flames are prohibited where this chemical is handled, used, or stored. Metal containers involving the transfer of 5 gallons or more of this chemical should be grounded and bonded. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only non-sparking tools and equipment and fittings. A regulated, marked area should be established where this chemical is handled, used, or stored in compliance with OSHA standard 1910.1045.
... materials which are toxic as stored or which can decomp into toxic components ... should be stored in cool, well-ventilated place, out of ... direct rays of ... sun, away from ... high fire hazard ... should be periodically inspected ... incompatible materials should be isolated.

Interactions

... Ingestion of ethyl alcohol ...aggravates the intoxication. /Nitrochlorobenzene/

Dates

Last modified: 08-15-2023
Westerhaus et al. Heterogenized cobalt oxide catalysts for nitroarene reduction by pyrolysis of molecularly defined complexes. Nature Chemistry, doi: 10.1038/nchem.1645, published online 12 May 2013 http://www.nature.com/nchem

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